molecular formula C10H9N3O4S B2690586 N-(4-sulfamoylphenyl)isoxazole-5-carboxamide CAS No. 941869-09-6

N-(4-sulfamoylphenyl)isoxazole-5-carboxamide

Cat. No. B2690586
CAS RN: 941869-09-6
M. Wt: 267.26
InChI Key: BLYRQALEDNFFJX-UHFFFAOYSA-N
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Description

“N-(4-sulfamoylphenyl)isoxazole-5-carboxamide” is a chemical compound with the CAS No. 941869-09-6. It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of isoxazole derivatives often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures . For instance, the synthesized (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide was reacted with araldoxime in the presence of CTAB and iodosobenzene in water medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including “this compound”, can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, CHN analysis, and single-crystal X-ray Crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be studied using density functional theory (DFT) analysis . This involves the use of the B3LYP methodology with a 6–311+ G (d, p) basis set to study the electronic structure of molecules and analysis of chemical reactivity descriptors such as hardness (η), Mulliken electronegativity (χ), chemical potential (μ) and electrophilicity (ω) .

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(4-sulfamoylphenyl)isoxazole-5-carboxamide derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (CA) isoforms, particularly hCA II and hCA VII. These compounds have been identified as potential drugs for treating conditions like glaucoma and neuropathic pain due to their inhibitory action on these isoforms (Altug et al., 2017).

Antibiotic Transformation and Environmental Impact

Studies have explored the abiotic transformations of sulfamethoxazole, a sulfonamide antibiotic, in the environment. These transformations can lead to the formation of various products, impacting environmental and water safety. Understanding these transformations is crucial for assessing the environmental impact of sulfonamide antibiotics (Nödler et al., 2012).

Potential in Cancer Therapy

Compounds containing this compound have shown inhibitory effects against cancer-related human carbonic anhydrase isoenzymes, particularly hCA IX and hCA XII. This suggests their potential utility in cancer therapy, with some derivatives demonstrating selective inhibition and cytotoxicity towards cancer cell lines (Yamali et al., 2021).

Antiproliferative Activities

Some derivatives of this compound have been studied for their antiproliferative activities against various cancer cell lines. Certain compounds showed promising activities, indicating the potential for development as anticancer drugs (Mert et al., 2014).

Environmental Remediation

Research on the biodegradation of sulfamethoxazole by various bacteria has shown that certain bacterial strains can effectively degrade this compound, making them potentially useful for environmental remediation of contaminated sites (Mulla et al., 2018).

Ozonation for Antibiotic Abatement

The use of ozonation has been explored as an efficient method to degrade sulfamethoxazole in aqueous solutions. This process enhances biodegradability and could be an effective way to mitigate the environmental impact of this antibiotic (Dantas et al., 2008).

Future Directions

The future directions in the research of “N-(4-sulfamoylphenyl)isoxazole-5-carboxamide” and similar compounds involve the development of eco-friendly synthetic strategies, exploration of their biological activities, and their potential applications in drug discovery .

properties

IUPAC Name

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c11-18(15,16)8-3-1-7(2-4-8)13-10(14)9-5-6-12-17-9/h1-6H,(H,13,14)(H2,11,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYRQALEDNFFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=NO2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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